molecular formula C8H14ClNO B1585325 2-Chloro-N-cyclohexylacetamide CAS No. 23605-23-4

2-Chloro-N-cyclohexylacetamide

Cat. No. B1585325
CAS RN: 23605-23-4
M. Wt: 175.65 g/mol
InChI Key: RLFIWYGMZQJEFO-UHFFFAOYSA-N
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Description

2-Chloro-N-cyclohexylacetamide is a chemical compound with the CAS Number: 23605-23-4 and a molecular weight of 175.66 . It is a solid substance under normal conditions .


Synthesis Analysis

The synthesis of 2-Chloro-N-cyclohexylacetamide involves a mixture of quinazolinone derivative and alkyl halides, namely 2-chloro-N-(4-nitrophenyl)acetamide, 2-chloro-N-cyclohexyl acetamide and/or ethyl chloroacetate in dry acetone . The mixture is heated under reflux for 24-30 hours .


Molecular Structure Analysis

The molecular formula of 2-Chloro-N-cyclohexylacetamide is C8H14ClNO . The InChI code is 1S/C8H14ClNO/c9-6-8(11)10-7-4-2-1-3-5-7/h7H,1-6H2,(H,10,11) .


Physical And Chemical Properties Analysis

2-Chloro-N-cyclohexylacetamide has a molecular weight of 175.66 . It is a solid substance that should be stored at temperatures between 2-8°C .

Scientific Research Applications

  • Synthesis and Analogues : A study by Jose, Dimitrov, & Denny (2018) discusses the synthesis of ketamine and related analogues. Ketamine, chemically similar to 2-Chloro-N-cyclohexylacetamide, is widely used in medical treatments and emergency departments. The review provides insights into the synthesis efforts and future research outlook for ketamine-like molecules.

  • Physiological Effects : Another study by Yohannes (2018) focuses on the physiological effects of ketamine, a compound related to 2-Chloro-N-cyclohexylacetamide. This research can provide context for understanding the physiological impact of similar compounds in clinical settings.

  • Pharmacological Applications : Ferreira et al. (2019) conducted a study on the in vitro antiproliferative activity of 2-Chloro-N-arylacetamides on human cancer cells. Their research, published in "Toxicology and Applied Pharmacology", evaluated the cytotoxic effects of these compounds and their potential as tools against human cancers.

  • Chemical Properties and Synthesis : Research by Santos et al. (2014) on chloroacetamides, closely related to 2-Chloro-N-cyclohexylacetamide, examined their geometries and conformational behaviors. This study provides insights into the chemical properties and potential synthesis routes for similar compounds.

  • Molecular Docking and Biological Activity : Kumar et al. (2019) conducted a study on the docking of 2-Chloro-N,N-Diphenylacetamide derivatives on enzymes and evaluated their analgesic activity. Their research, published in the "Oriental Journal of Chemistry", provides insights into the biological activity and potential therapeutic applications of these compounds.

Safety And Hazards

2-Chloro-N-cyclohexylacetamide is a chemical compound that requires careful handling. The safety information available indicates that it is a hazardous substance . The signal word associated with this compound is "Warning" .

properties

IUPAC Name

2-chloro-N-cyclohexylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14ClNO/c9-6-8(11)10-7-4-2-1-3-5-7/h7H,1-6H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLFIWYGMZQJEFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90278579
Record name 2-Chloro-N-cyclohexylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90278579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-N-cyclohexylacetamide

CAS RN

23605-23-4
Record name 23605-23-4
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Chloro-N-cyclohexylacetamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-N-cyclohexylacetamide
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Synthesis routes and methods

Procedure details

To a cooled (0° C.) solution of cyclohexylamine (2.31 mL, 20 mmol) in DCM (20 mL) was added triethylamine (5.7 mL, 40 mmol) followed by chloro acetylchloride (1.61 mL, 20 mmol). The reaction was warmed to RT and stirred for 3 h. The reaction mixture was concentrated, redissolved in EtOAc (20 mL) and washed with brine. The organic layer was dried over anhydrous Na2SO4 and concentrated to yield crude product which was further purified by flash column chromatography using 7:3 Pet. Ether:EtOAc as the eluant. 1.8 g of pure 2-chloro-N-cyclohexylacetamide was isolated.
Quantity
2.31 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
5.7 mL
Type
reactant
Reaction Step Two
Quantity
1.61 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
41
Citations
DP Singh, SR Hashim… - Int. J. Drug Dev …, 2010 - pharmacologyonline.silae.it
A series of thioether derivatives of 2-Chloro-3-methylquinoxaline have been synthesized by reacting 3-methylquinoxalin-2-thiosodium with 2-chloro-N-(substituted aryl/alkyl)-acetamides…
Number of citations: 17 pharmacologyonline.silae.it
DCP Singh, SR Hashim… - E-Journal of …, 2011 - downloads.hindawi.com
2-Chloro-3-methylquinoxaline was selected as nucleus around which the molecular manipulations were carried out to get new compounds expected to possess better anti microbial …
Number of citations: 24 downloads.hindawi.com
M Koparır, A Cansız, A Cetin - Heteroatom Chemistry, 2005 - Wiley Online Library
A base‐catalyzed condensation of diacetamido sulfides [(RNHCOCH 2 ) 2 S)] with glyoxal affording thiophene‐2,5‐dicarboxylic acid bis‐aryl(alkyl)amides has been accomplished …
Number of citations: 8 onlinelibrary.wiley.com
AJ Speziale, PC Hamm - Journal of the American Chemical …, 1956 - ACS Publications
It has been shown that a wide variety of N-substituted and N, N-disubstituted 2-chloroacetamides possess outstanding activity as pre-emergence, grass-specific herbicides1 and that the …
Number of citations: 21 pubs.acs.org
S Kumar, AK Wahi, R Singh - E-Journal of Chemistry, 2011 - downloads.hindawi.com
A series of novel arylpiperazines were synthesized and the target compounds evaluated for atypical antipsychotic activity in apomorphine induced climbing behavior (D 2 antagonism), 5…
Number of citations: 4 downloads.hindawi.com
RLN Harris - Australian Journal of Chemistry, 1981 - CSIRO Publishing
… Benzanilide, 2-chloro-N-cyclohexylacetamide and 2,2dichloro-N-cyclohexylacetamide, being much less reactive amides, required PCl, for efficient generation of the …
Number of citations: 10 www.publish.csiro.au
M Dinçer, N Özdemir, A Cetin, T Keser… - … Section C: Crystal …, 2006 - scripts.iucr.org
… In the present study, the reaction of 4-(p-tolyl)-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol, (I), with 2-chloro-N-cyclohexylacetamide, (II), in a basic medium gave the corresponding N-…
Number of citations: 10 scripts.iucr.org
MR Suryawanshi, AM Kanhed, VM Kulkarni… - Molecular Diversity, 2022 - Springer
In the present work, a hit molecule obtained from zinc ‘clean drug-like database’ by systematically performed computational studies was modified chemically to obtain different …
Number of citations: 3 link.springer.com
JW Crary, OR Quayle, CT Lester - Journal of the American …, 1956 - ACS Publications
,-Diethylstyrylamine and l-(l-butenyl)-piperidine have been treated with aromatic diazonium salts. Crystalline compounds, identified as the corresponding 3-phenylhydrazones of …
Number of citations: 25 pubs.acs.org
M Roberti, F Schipani, G Bagnolini, D Milano… - European Journal of …, 2019 - Elsevier
… 3-((5-mercapto-4-(3-phenylpropyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one 59 (80 mg, 0.21 mmol), 2-chloro-N-cyclohexylacetamide 70b (40 mg, 0.23 mmol), Cs 2 CO 3 (…
Number of citations: 38 www.sciencedirect.com

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